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molecular formula C5H3ClIN B1352245 2-Chloro-5-iodopyridine CAS No. 69045-79-0

2-Chloro-5-iodopyridine

Cat. No. B1352245
M. Wt: 239.44 g/mol
InChI Key: QWLGCWXSNYKKDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08541455B2

Procedure details

A mixture of 3.4 g (14.3 mmol) of 2-chloro-5 iodopyridine, 1.9 g (17.2 mmol) of thiophenol, 0.93 g (17.2 mmol) of sodium methoxide and 0.36 g (5.7 mmol) of copper in 18 mL of MeOH is heated for 12 hours at 80° C. After cooling to room temperature, the medium is taken up in 100 mL of 1N NaOH and the MeOH is evaporated off under reduced pressure. The reaction medium is extracted with EtOAc (2×100 mL), the organic phase is washed with 0.1N NaOH (2×30 mL), and then dried over Na2SO4, concentrated under reduced pressure and purified by chromatography on a column of silica gel, eluting with a cyclohexane/EtOAc mixture (8/2). 1.90 g of 2-chloro-5-(phenylsulfanyl)pyridine are obtained in the form of a white powder.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0.93 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Name
copper
Quantity
0.36 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5](I)=[CH:4][N:3]=1.[C:9]1([SH:15])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C[O-].[Na+]>CO.[OH-].[Na+].[Cu]>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:15][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:4][N:3]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)I
Name
Quantity
1.9 g
Type
reactant
Smiles
C1(=CC=CC=C1)S
Name
sodium methoxide
Quantity
0.93 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
18 mL
Type
solvent
Smiles
CO
Name
copper
Quantity
0.36 g
Type
catalyst
Smiles
[Cu]
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the MeOH is evaporated off under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The reaction medium is extracted with EtOAc (2×100 mL)
WASH
Type
WASH
Details
the organic phase is washed with 0.1N NaOH (2×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by chromatography on a column of silica gel
WASH
Type
WASH
Details
eluting with a cyclohexane/EtOAc mixture (8/2)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C=C1)SC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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